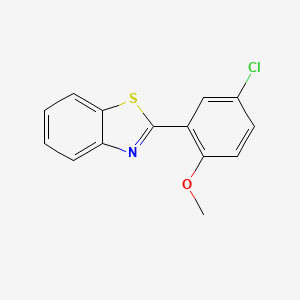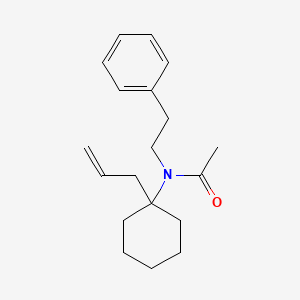
2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole, also known as CMBT, is a benzothiazole derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole exhibits potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.3 to 5.7 μM. 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole has also been shown to induce apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole in lab experiments is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole exhibits strong fluorescence emission, making it a useful tool for fluorescence microscopy and other imaging techniques.
However, one of the limitations of using 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole has been shown to exhibit some cytotoxicity towards normal cells at high concentrations, which may limit its potential applications in vivo.
Future Directions
There are several future directions for the study of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole. One potential avenue is the development of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole-based anticancer drugs, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole, particularly with regard to its effects on the Akt/mTOR and NF-κB pathways.
Another potential area of study is the use of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole as a fluorescent probe for imaging applications. Further optimization of the synthesis method and characterization of the photophysical properties of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole could lead to the development of more efficient and versatile fluorescent probes.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole, or 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole, is a benzothiazole derivative that has shown promising potential for applications in various fields, including medicinal chemistry, materials science, and environmental science. Its potent antiproliferative activity against cancer cells, as well as its strong fluorescence emission, make it a valuable tool for research. Further studies are needed to fully elucidate the mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole and to explore its potential applications in drug development and imaging.
Synthesis Methods
The synthesis of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminothiophenol with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine, or the reaction of 2-mercaptobenzothiazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. These methods have been optimized to yield high purity and high yield of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole.
Scientific Research Applications
2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. Several studies have reported that 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its potential applications in medicinal chemistry, 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole has also been studied for its properties as a fluorescent material. 2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole exhibits strong fluorescence emission in the blue region, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-12-7-6-9(15)8-10(12)14-16-11-4-2-3-5-13(11)18-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKMYAIFDQAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)







![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)

